molecular formula C8H6BrClF3N B13342351 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine

2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B13342351
M. Wt: 288.49 g/mol
InChI Key: JJIXLOBUTIKNDB-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-ethyl-3-chloro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(1-Bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF3N/c1-4(9)7-6(10)2-5(3-14-7)8(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIXLOBUTIKNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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